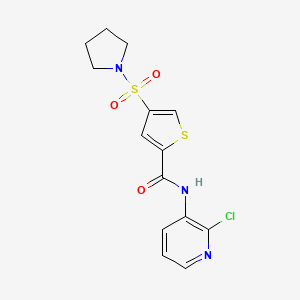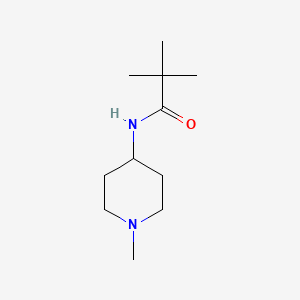
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-690,550 or Tofacitinib, and it belongs to a class of drugs known as Janus kinase (JAK) inhibitors. JAK inhibitors have been shown to have a wide range of potential applications in medical research, including the treatment of autoimmune diseases, cancer, and other conditions.
Wirkmechanismus
The mechanism of action of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves the inhibition of JAK enzymes. JAK enzymes play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting these enzymes, JAK inhibitors can reduce inflammation and improve symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide are complex and varied. In addition to its effects on JAK enzymes, this compound has been shown to have effects on other signaling pathways and cellular processes. These effects can include changes in gene expression, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It has been extensively studied and is well-characterized, making it a reliable and consistent tool for experiments. However, there are also limitations to its use. JAK inhibitors can have off-target effects, and their use can be associated with adverse effects in some cases.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes and signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other drugs to improve their efficacy and reduce adverse effects. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other conditions, such as cancer and viral infections.
Synthesemethoden
The synthesis of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. JAK inhibitors have been shown to be effective in reducing inflammation and improving symptoms in patients with these conditions.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-13-11(4-3-5-16-13)17-14(19)12-8-10(9-22-12)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGMDLXOWQOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)

![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)



![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)




![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)